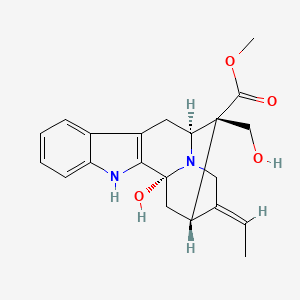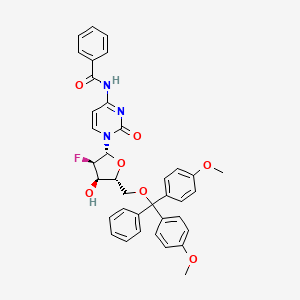![molecular formula C3H9O3P B1180892 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 10142-99-1](/img/structure/B1180892.png)
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of salicylic acid with formaldehyde to form methylene disalicylic acid. This intermediate is then reacted with salicylic acid and nitrosylthioester under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the compound is produced by dissolving the acid in aqueous sodium hydroxide (NaOH) and adding sodium bisulfite (NaHSO3) until the color is discharged. The tricarboxylic acid is then precipitated with hydrochloric acid (HCl) .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential antiviral properties, including activity against influenza-A and HIV.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein-nucleic acid interactions. It forms stable free radicals in aqueous solutions, which prevent the binding of nucleic acids to enzymes such as ribonuclease and topoisomerase II. This inhibition is crucial in various cellular processes, including apoptosis and protein biosynthesis . Additionally, it stimulates tyrosine phosphorylation processes, affecting pathways like Jak2/STAT5, ErbB4, and MAP kinases .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Methylenedisalicylic acid
- 5,5’-Methylenebis(2-hydroxybenzoic acid)
- Aluminon (trisodium salt of aurintricarboxylic acid)
Uniqueness
What sets 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid apart from similar compounds is its ability to form stable free radicals and its potent inhibitory effects on protein-nucleic acid interactions. This makes it particularly valuable in biological and medical research .
Properties
CAS No. |
10142-99-1 |
|---|---|
Molecular Formula |
C3H9O3P |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)



![[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1180829.png)
![methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B1180831.png)
